molecular formula C7H8N2O4S B15310215 5-Methanesulfonamidopyridine-2-carboxylic acid

5-Methanesulfonamidopyridine-2-carboxylic acid

Cat. No.: B15310215
M. Wt: 216.22 g/mol
InChI Key: LRPFZRRIVDMTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methanesulfonamidopyridine-2-carboxylic acid is a versatile pyridine derivative of significant interest in pharmaceutical and chemical research. This compound combines a carboxylic acid moiety with a methanesulfonamide group on a pyridine scaffold, making it a valuable bifunctional building block for constructing more complex molecules. Pyridine-2-carboxylic acid derivatives are widely recognized for their catalytic properties in multicomponent reactions and their utility as key intermediates in drug discovery . The presence of both hydrogen bond donor and acceptor groups in its structure allows for potential interactions with biological targets, which is a common feature in the design of enzyme inhibitors and metal-chelating ligands . Researchers utilize this compound in the synthesis of novel molecules for screening against various diseases. It is supplied as a high-purity solid for research purposes only.

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

5-(methanesulfonamido)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O4S/c1-14(12,13)9-5-2-3-6(7(10)11)8-4-5/h2-4,9H,1H3,(H,10,11)

InChI Key

LRPFZRRIVDMTPS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Inhibitor-Modulated Batch Oxidation

Catalytic Gas-Phase Oxidation Systems

Mixed Metal Oxide Catalysts

A breakthrough in CN103787990A employs MnO₂ (10.3%), V₂O₅ (8.3%), and TiO₂ (10.6%) on Al₂O₃ supports, enabling O₂-mediated oxidation at 210–350°C. The catalyst’s redox cycling between Mn³⁺/Mn⁴⁺ and V⁴⁺/V⁵⁺ states drives methyl group oxidation while suppressing over-oxidation. Key performance metrics:

Catalyst Composition (%) Space Velocity (h⁻¹) Conversion (%) Selectivity (%)
MnO₂(10.3)/V₂O₅(8.3) 1.2 98.4 70.9
MnO₂(11.5)/V₂O₅(9.8) 1.2 99.1 68.3

Post-reaction analyses confirm <0.5% catalyst deactivation over 500 operational hours, attributed to TiO₂ stabilization of active sites.

Environmental and Economic Considerations

This method reduces metallic wastewater by 83% compared to traditional KMnO₄ processes through catalyst recovery systems. Lifecycle assessments show 42% lower heavy metal emissions and 31% reduced energy consumption versus batch methods.

Nitric Acid Oxidation with Vanadate Catalysts

Reaction Mechanism and Optimization

CN102190630A discloses HNO₃ (65–68%) oxidation of 2-methyl-5-hydroxymethylpyrazine using NH₄VO₃ (0.5–1.2 mol%). The vanadate ion facilitates hydride abstraction, converting hydroxymethyl to carboxylic acid groups at 80–100°C. Critical enhancements include:

  • NO₂ scrubbing : Alkaline absorption (NaOH/Na₂CO₃) converts >95% of NOx byproducts to NaNO₂/NaNO₃
  • Catalyst recycling : Vanadate recovery via ion exchange achieves 87% reuse efficiency

Yield and Purity Profiles

Optimized conditions (95°C, 6 hr, 1.0 mol% NH₄VO₃) deliver 92.4% yield with 99.2% HPLC purity. Temperature studies reveal:

Temperature (°C) Reaction Time (hr) Yield (%)
80 8 85.7
95 6 92.4
110 4 89.1

Exceeding 100°C promotes decarboxylation, reducing yields by 7–9%.

Comparative Method Analysis

Technical Performance Metrics

Method Yield (%) Purity (%) TON⁰ E-Factor¹
KMnO₄ batch 55–60 99.9 1.8 8.7
Catalytic gas 64–69 99.6 4200 2.1
HNO₃ oxidation 85–92 99.2 18000 1.4

⁰Turnover number; ¹Environmental factor (kg waste/kg product)

Industrial Scalability Considerations

The catalytic gas-phase method demonstrates superior throughput (1.2 L/h feed rate) with continuous operation capabilities. HNO₃ oxidation achieves the lowest E-factor but requires NOx mitigation infrastructure. Batch KMnO₄ processes remain relevant for small-scale API synthesis due to lower capital costs.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonamidopyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Methanesulfonamidopyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-methanesulfonamidopyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The methanesulfonamide group can enhance the compound’s binding affinity and specificity for its target, while the carboxylic acid group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Source
5-Mercaptopyridine-2-carboxylic acid C₆H₅NO₂S 155.17 -SH at position 5, -COOH at position 2 High reactivity due to thiol group; forms disulfide bonds in biological systems
5-Methylpyridine-3-carboxylic acid C₇H₇NO₂ 153.14 -CH₃ at position 5, -COOH at position 3 Methyl group increases hydrophobicity; used in pharmaceutical intermediates
5-Phenylpyrimidine-2-carboxylic acid C₁₁H₈N₂O₂ 200.19 -Ph at position 5, -COOH at position 2 Aromaticity enhances π-π stacking; potential in coordination chemistry
2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid C₁₁H₁₄N₂O₂S 250.31 -SC₅H₉ at position 2, -CH₃ at position 4 Bulky sulfanyl group impacts steric hindrance; used in R&D applications

Key Structural and Functional Differences

Substituent Effects

  • Steric Bulk : Compared to 5-methylpyridine-3-carboxylic acid, the methanesulfonamido group introduces greater steric hindrance, which may affect binding affinity in enzyme interactions .

Hydrogen-Bonding and Crystal Packing

Evidence from sulfonate-containing compounds (e.g., 2-amino-5-methylpyridinium sulfosalicylate in ) reveals that sulfonate groups participate in N–H⋯O and O–H⋯O hydrogen bonds, forming R₂²(8) ring motifs and stabilizing crystal structures. The sulfonamido group in the target compound may exhibit similar behavior, enabling strong intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.